molecular formula C19H34ClNO2 B2926357 1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride CAS No. 1185362-83-7

1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2926357
CAS No.: 1185362-83-7
M. Wt: 343.94
InChI Key: LNUKXYRCPYQVDE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride (CAS: 1210393-34-2) is a hydrochloride salt with the molecular formula C₂₀H₃₆ClNO₂ and a molecular weight of 357.96 g/mol . Its structure features a central propan-2-ol backbone substituted with an adamantane-methoxy group and a piperidin-1-yl moiety. The adamantane group confers lipophilicity and metabolic stability, while the piperidine ring may enhance binding to biological targets such as G protein-coupled receptors (GPCRs) or ion channels .

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2.ClH/c21-18(12-20-4-2-1-3-5-20)13-22-14-19-9-15-6-16(10-19)8-17(7-15)11-19;/h15-18,21H,1-14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUKXYRCPYQVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₃₃ClN₂O , with a molecular weight of approximately 320.93 g/mol . Its structure features an adamantane moiety linked to a piperidine group through a methoxy and propanol chain, which contributes to its unique biological properties.

Structural Representation

PropertyValue
Molecular FormulaC₁₈H₃₃ClN₂O
Molecular Weight320.93 g/mol
CAS Number1189934-63-1
Chemical StructureStructure

Antimicrobial Activity

Recent studies have shown that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, a study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of various derivatives against pathogenic bacteria. The most active derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL , indicating potent antibacterial effects against strains like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)MBC (μg/mL)Pathogen
Compound 7b0.220.25Staphylococcus aureus
Compound 100.300.35Staphylococcus epidermidis
Ciprofloxacin0.500.60Various Gram-positive bacteria

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxic effects of this compound and its derivatives on mammalian cell lines. The hemolytic activity was notably low, with % lysis ranging from 3.23 to 15.22% , indicating a favorable safety profile compared to standard cytotoxic agents like Triton X-100 . Additionally, the compounds showed non-cytotoxicity with IC50 values greater than 60 μM , suggesting they do not adversely affect normal cell viability at therapeutic concentrations.

The mechanism by which these compounds exert their antimicrobial effects involves inhibition of critical bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This dual-targeting approach enhances their efficacy against resistant bacterial strains.

Case Study 1: Efficacy Against Biofilm Formation

A study investigated the ability of the compound to inhibit biofilm formation in Staphylococcus aureus. The results demonstrated a significant reduction in biofilm formation compared to control treatments, showcasing its potential as an antibiofilm agent .

Case Study 2: Synergistic Effects with Other Antibiotics

Another research highlighted the synergistic effects of this compound when used in combination with conventional antibiotics like Ciprofloxacin and Ketoconazole, leading to reduced MICs for these drugs, thereby enhancing their overall effectiveness against resistant bacterial strains .

Comparison with Similar Compounds

Physicochemical Characteristics

  • Polar Surface Area (PSA) : ~39.78 Ų (suggesting moderate solubility in aqueous media) .
Structural Analogs and Modifications

The following table highlights key structural analogs, their modifications, and biological implications:

Compound Name Molecular Formula Key Substituents Salt Form Reported Activity References
1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride C₂₀H₃₆ClNO₂ Adamantane-methoxy, piperidine Hydrochloride Potential CNS activity (inferred from logP/structure)
1-[4-(1-Adamantyl)phenoxy]-3-piperidin-1-ylpropan-2-ol hydrochloride C₂₄H₃₄ClNO₂ Adamantyl-phenoxy, piperidine Hydrochloride Not explicitly stated; phenoxy group may enhance GPCR binding
1-[4-(1-Adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride C₂₅H₃₉Cl₂N₃O₂ Adamantyl-phenoxy, 4-methylpiperazine Dihydrochloride Improved solubility; methylpiperazine may modulate receptor selectivity
1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol·2HCl C₂₆H₄₀Cl₂N₂O₃ Adamantane-ethoxy, 4-methoxyphenylpiperazine Dihydrochloride Enhanced α/β-adrenoceptor binding (analogous to metoprolol derivatives)
3-(Adamantan-1-yl)-1-[(4-ethylpiperazin-1-yl)methyl]-4-[(E)-(4-HBz)amino]thione C₂₇H₃₆N₆OS Adamantane, 4-ethylpiperazine, triazole-thione Free base Chemotherapeutic potential via thione-mediated apoptosis
1-Adamantan-1-yl-3-phenylselenourea derivatives C₁₇H₂₄N₂Se Adamantane, selenourea Hydrochloride Anti-inflammatory activity via soluble epoxide hydrolase (sEH) inhibition
Pharmacological Profiles
  • Antiarrhythmic/Adrenoceptor Activity: Compounds with methoxyphenoxyethylamino substituents (e.g., ) exhibit α₁/α₂/β₁-adrenoceptor binding and antiarrhythmic effects, suggesting that similar adamantane-piperidine derivatives may target cardiac ion channels .
  • Anti-Inflammatory Activity: Selenourea-adamantane hybrids () inhibit sEH (IC₅₀: 10–50 nM), reducing inflammation. The parent compound lacks this moiety but could be modified to incorporate selenourea for similar effects .
  • Chemotherapeutic Potential: The triazole-thione derivative () demonstrates activity via C–H⋯π interactions and apoptosis induction. Adamantane’s rigidity may stabilize binding to kinase targets .

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